(Z)-3-Amino-3-(3-bromophenyl)acrylonitrile
Overview
Description
(Z)-3-Amino-3-(3-bromophenyl)acrylonitrile is an organic compound characterized by the presence of an amino group, a bromophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia or an amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide
Major Products Formed:
Oxidation: Oximes, nitriles
Reduction: Amines, reduced derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various biologically active molecules.
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties contribute to the development of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups play a crucial role in binding to these targets, influencing their activity. The acrylonitrile moiety may participate in covalent interactions or serve as a reactive site for further chemical modifications.
Comparison with Similar Compounds
- (Z)-3-Amino-3-(4-bromophenyl)acrylonitrile
- (Z)-3-Amino-3-(2-bromophenyl)acrylonitrile
- (Z)-3-Amino-3-(3-chlorophenyl)acrylonitrile
Comparison: (Z)-3-Amino-3-(3-bromophenyl)acrylonitrile is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(Z)-3-amino-3-(3-bromophenyl)prop-2-enenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-4,6H,12H2/b9-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRACCZSIHMADD-WTKPLQERSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C/C#N)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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